![molecular formula C21H18N2O4S2 B2886570 (3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-00-2](/img/structure/B2886570.png)

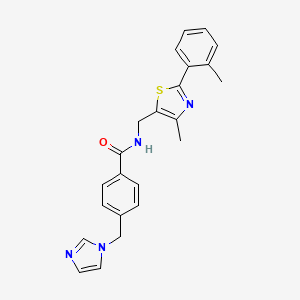

(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. This compound contains a thieno[3,2-c][1,2]thiazin-4(3H)-one moiety, which may undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental data .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiophene derivatives have been studied for their potential as antimicrobial agents. The presence of the thiophene ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi. This is particularly relevant in the search for new antibiotics and antifungal agents in the face of rising antibiotic resistance .

Anti-inflammatory Properties

Compounds with a thiophene core are often evaluated for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, which makes them valuable in the development of new anti-inflammatory drugs .

Anticancer Potential

The structural complexity of thiophene-containing compounds allows for interactions with various biological targets, including those involved in cancer progression. Research into these compounds includes the exploration of their use as chemotherapeutic agents, with the aim of discovering novel treatments for different types of cancer .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in diseases like cancer. Thiophene derivatives can act as kinase inhibitors, disrupting the signaling pathways that lead to disease progression .

Material Science Applications

Beyond their biological applications, thiophene derivatives are also significant in material science. They can be used in the creation of organic semiconductors, which are essential components in the production of electronic devices like solar cells and light-emitting diodes (LEDs) .

Neurological Disorders

Some thiophene derivatives have shown promise in the treatment of neurological disorders. They can modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression, anxiety, and schizophrenia .

Estrogen Receptor Modulation

Thiophene compounds can also act as modulators of estrogen receptors, which is important in the treatment of hormone-related conditions, including certain types of breast cancer .

Antioxidant Effects

The antioxidant properties of thiophene derivatives make them candidates for protecting cells from oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3Z)-1-benzyl-3-[(3-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-27-17-9-5-8-16(12-17)22-13-19-20(24)21-18(10-11-28-21)23(29(19,25)26)14-15-6-3-2-4-7-15/h2-13,22H,14H2,1H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQLTCORROPRBB-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)